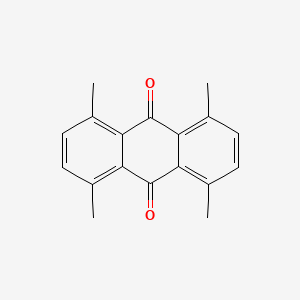
1,4,5,8-Tetramethylanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetramethylanthraquinone is an organic compound with the molecular formula C18H14O2. It belongs to the class of anthraquinones, which are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of four methyl groups attached to the anthraquinone core, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetramethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4,5,8-tetramethylanthracene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the anthracene precursor, followed by its functionalization through acylation reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetramethylanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.
Major Products
Oxidation: Formation of tetramethylquinone derivatives.
Reduction: Formation of tetramethylhydroquinone derivatives.
Substitution: Formation of halogenated or nitrated tetramethylanthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetramethylanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,5,8-tetramethylanthraquinone involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential anticancer and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetramethylanthraquinone can be compared with other anthraquinone derivatives, such as:
1,4,5,8-Tetrahydroxyanthraquinone: Known for its hydroxyl groups, which enhance its solubility and reactivity.
1,4,5,8-Tetrachloroanthraquinone: Contains chlorine atoms, making it more reactive in substitution reactions.
1,4,5,8-Tetraaminoanthraquinone: Features amino groups, which can participate in various condensation and coupling reactions.
Eigenschaften
CAS-Nummer |
17538-63-5 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
1,4,5,8-tetramethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-9-5-6-10(2)14-13(9)17(19)15-11(3)7-8-12(4)16(15)18(14)20/h5-8H,1-4H3 |
InChI-Schlüssel |
PFWJQQCRPMDSPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C)C(=O)C3=C(C=CC(=C3C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


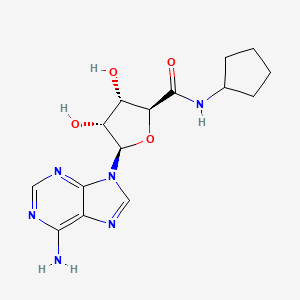
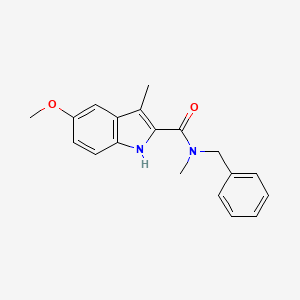
![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)

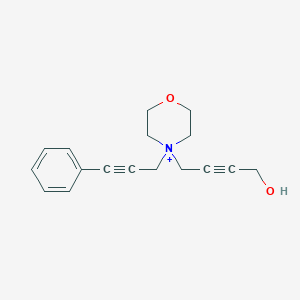
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
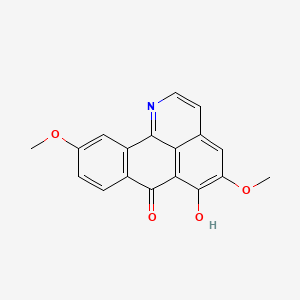
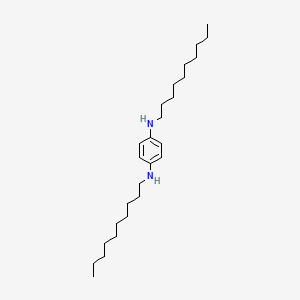
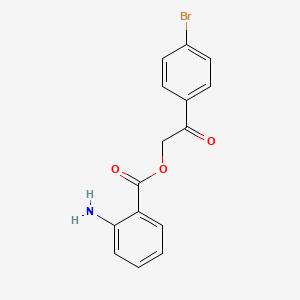
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
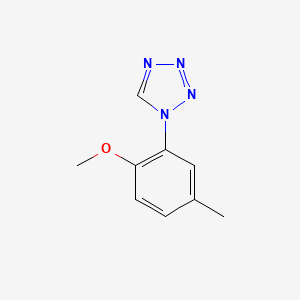
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
